

Technical Guide: Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B577860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No: 1240948-77-9) is a key heterocyclic intermediate primarily utilized in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.^[1] ^[2] Its molecular structure, which incorporates a pyrrole ring, a fluorophenyl group, and a nitrile moiety, provides a crucial scaffold for the construction of the final active pharmaceutical ingredient (API).^[1] A thorough understanding of its physicochemical properties is essential for process optimization, quality control, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization.

Physicochemical Data

The following tables summarize the key physicochemical properties of **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile**. Much of the publicly available data is computationally predicted; experimentally verified values are noted where available.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	$C_{11}H_7FN_2$	[3]
Molecular Weight	186.19 g/mol	[3]
Appearance	White to off-white or light yellow to brown solid/powder	[3]
Melting Point	133 - 135 °C	[4]
	152 - 156 °C	[5]
Boiling Point	352.6 \pm 27.0 °C at 760 mmHg (Predicted)	[4]
	364.6 \pm 32.0 °C (Predicted)	
Density	1.291 \pm 0.06 g/cm ³ (Predicted)	[4]
	1.3 \pm 0.1 g/cm ³ (Predicted)	[3]
Flash Point	174.3 \pm 25.1 °C (Predicted)	
Refractive Index	1.622 (Predicted)	[4]

Table 2: Solubility and Partitioning Properties

Property	Value	Source
Water Solubility	Practically insoluble	[5]
Organic Solubility	Very soluble in N,N-Dimethylformamide; Soluble in Methanol, DMSO; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.	[4] [5]
logP (Octanol/Water)	2.65 (Predicted)	[4]
pKa (Acid Dissociation Constant)	13.87 \pm 0.50 (Predicted)	[6]

Experimental Protocols

While specific experimental reports detailing the determination of each physicochemical property for this exact molecule are not extensively published, this section outlines standard, validated methodologies appropriate for a compound of this nature.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure compounds typically exhibit a sharp melting range.[\[7\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[8\]](#)[\[9\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[\[8\]](#)
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[\[10\]](#)

Solubility Determination (Qualitative)

This protocol determines the qualitative solubility of the compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

- Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a small test tube.[\[5\]](#)
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, DMSO, etc.) is added in portions to the test tube.[\[5\]](#)

- Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[5][6]
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble based on these observations.[6] For water-soluble compounds, pH paper can be used to test for acidic or basic properties.[11]

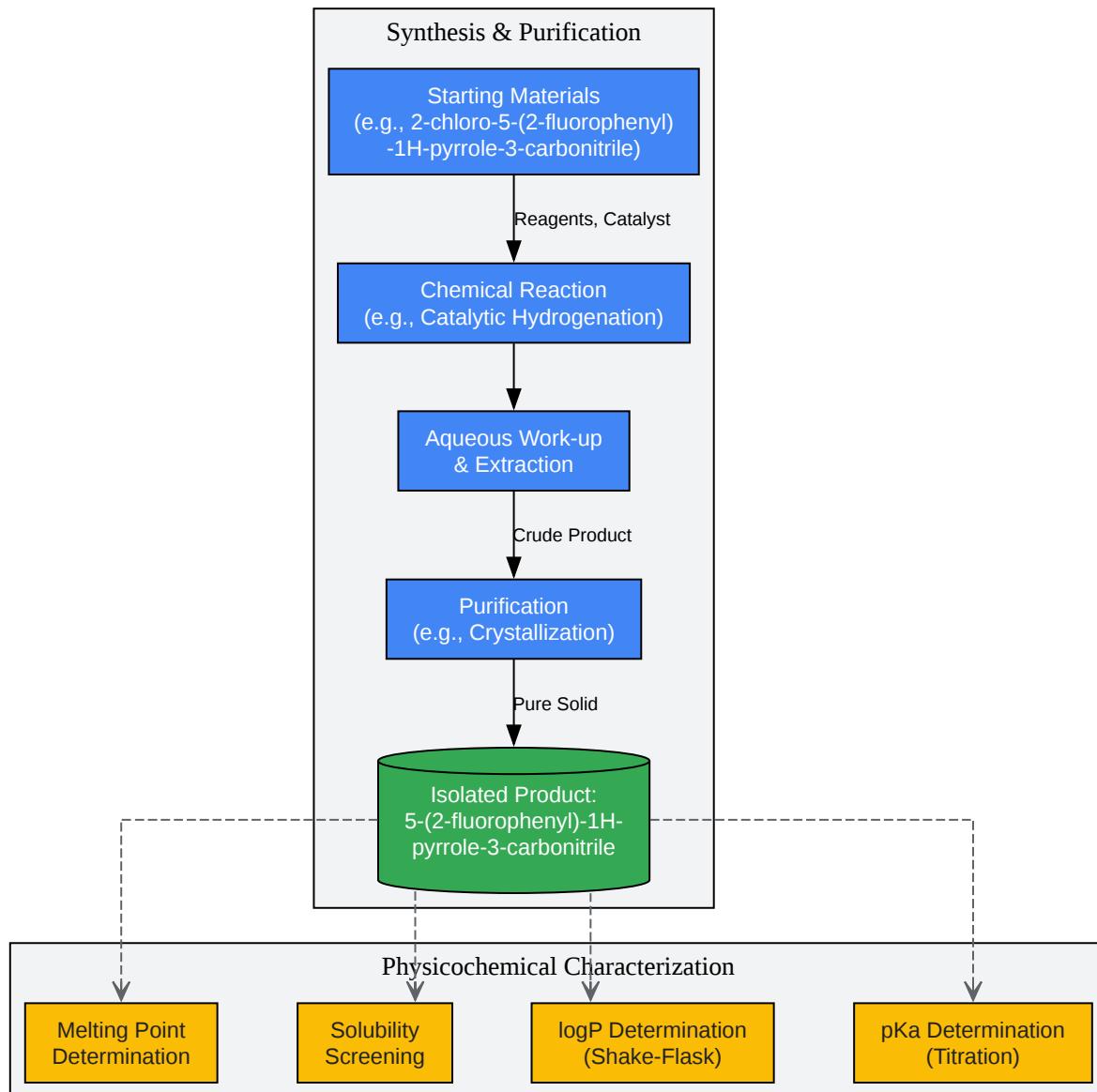
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the logP, a measure of a compound's lipophilicity.[4][12]

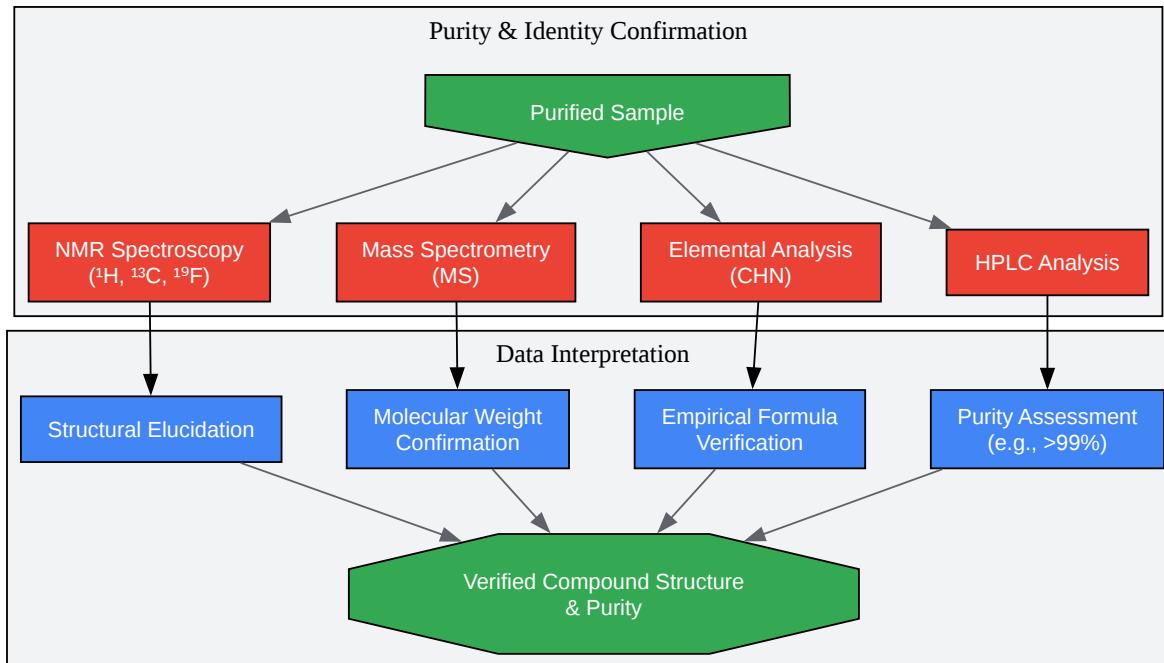
Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.[12]
- Partitioning: A known amount of **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.[4]
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)


Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[13][14]

Methodology:


- **Solution Preparation:** A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 1 mM).[15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15]
- **Apparatus Setup:** The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated combined pH electrode.[15][16] The system is purged with nitrogen to remove dissolved CO₂.[15][16]
- **Titration:** A standardized titrant (e.g., 0.1 M NaOH or HCl) is added to the solution in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pKa is the pH at which half of the acid has been neutralized.[14]

Visualization of Experimental Workflows

As **5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile** is a synthetic intermediate, no specific signaling pathways are associated with it. The following diagrams illustrate a generalized workflow for its synthesis and subsequent physicochemical characterization.

[Click to download full resolution via product page](#)

General workflow for synthesis and characterization.

[Click to download full resolution via product page](#)

Workflow for structural and purity analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [chemicalbook.com]
- 3. innospk.com [innospk.com]

- 4. encyclopedia.pub [encyclopedia.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577860#physicochemical-properties-of-5-2-fluorophenyl-1h-pyrrole-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com